molecular formula C4H7F4N B075569 1,1,2,2-tetrafluoro-N,N-dimethylethanamine CAS No. 1550-50-1

1,1,2,2-tetrafluoro-N,N-dimethylethanamine

Cat. No. B075569
CAS RN: 1550-50-1
M. Wt: 145.1 g/mol
InChI Key: VIRGYRZBWQFJGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine involves the reaction of tetrafluoroethylene with dimethylamine, resulting in a high yield (96-98%) of the target compound. This method provides an effective route for producing alkyl fluorides from alcohols, with primary alcohols reacting at elevated temperatures and secondary and tertiary alcohols reacting more rapidly at 0-10°C (Petrov et al., 2001).

Molecular Structure Analysis

The molecular structure of related fluorinated compounds demonstrates unusual bonding modes, as observed in the study of perfluorobenzene and its polymeric forms. These structures exhibit intermolecular synthon interactions, highlighting the unique behavior of fluorine atoms in close proximity to each other (Varadwaj et al., 2015).

Chemical Reactions and Properties

1,1,2,2-Tetrafluoro-N,N-dimethylethanamine acts as a selective fluorinating agent, effectively converting alcohols into alkyl fluorides. This reactivity underscores its utility in synthetic chemistry for introducing fluorine atoms into organic molecules (Petrov et al., 2001).

Physical Properties Analysis

While specific studies directly analyzing the physical properties of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine were not identified, related research on fluorinated compounds provides insights into the impact of fluorination on physical properties. Fluorinated compounds often exhibit unique behaviors due to the high electronegativity and small size of the fluorine atom, affecting properties such as boiling points, solubility, and stability.

Chemical Properties Analysis

The chemical properties of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine, particularly its reactivity as a fluorinating agent, highlight its potential in various chemical transformations. The ability to convert alcohols to alkyl fluorides with high efficiency demonstrates its value in the synthesis of fluorinated organic compounds, which are of significant interest in the development of pharmaceuticals and agrochemicals due to their enhanced metabolic stability and bioavailability (Petrov et al., 2001).

Scientific Research Applications

Fluorine Addition and Derivative Formation

The reaction of fluorine with various tolanes, including 1,1,2,2-tetrafluoro-1,2-diarylethanes, demonstrates the utility of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine in the formation of fluorinated derivatives. These derivatives are important for their distinct chemical properties, especially in organic synthesis and materials science (McEwen, Guzikowski, & Wolf, 1984).

Chemical Synthesis and Compound Preparation

The preparation of various fluorinated compounds, such as 1,1,1,2-tetrafluoro2-iodoethane, is facilitated by using 1,1,2,2-tetrafluoro-N,N-dimethylethanamine. These methods are crucial in synthesizing specific fluorinated chemicals for further applications in various fields like pharmaceuticals and material science (Igumnov, 2022).

Exploration of Molecular Interactions

Studies on intramolecular charge resonance in dimer radical anions, including those of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine derivatives, provide insights into molecular interactions and electron transfer processes. This knowledge is significant in the field of physical chemistry, particularly in understanding the behavior of radical anions and their potential applications in catalysis and organic electronics (Tojo, Fujitsuka, & Majima, 2012).

Development of Novel Chiral Agents

The synthesis of novel amine ligands from derivatives of 1,1,2,2-tetrafluoro-N,N-dimethylethanamine has led to the development of new chiral agents. These are particularly useful in asymmetric synthesis, an area of significant interest in the development of pharmaceuticals and fine chemicals (Yap et al., 2014).

Photoinduced Electron-Transfer Reactions

Research on the complexation and photoinduced electron-transfer reactions involving 1,1,2,2-tetrafluoro-N,N-dimethylethanamine derivatives is crucial in understanding light-induced chemical processes. This knowledge is applicable in photovoltaics, photocatalysis, and the development of light-activated molecular systems (Chen, Li, & Zhou, 1993).

Decomposition Mechanisms and Kinetics

Understanding the thermal decomposition mechanisms and kinetics of compounds like 1,1,2,2-tetrafluoro-N,N-dimethylethanamine is crucial in fields like materials science and chemical engineering, where thermal stability and decomposition products are critical factors (Chen & McQuaid, 2012).

Use as a Fluorinating Agent

1,1,2,2-Tetrafluoro-N,N-dimethylethanamine has been identified as an effective fluorinating agent, particularly for the conversion of alcohols into alkyl fluorides. This application is vital in synthetic chemistry for introducing fluorine atoms into organic molecules, often altering their physical and chemical properties significantly (Petrov et al., 2001).

Safety And Hazards

The compound reacts violently with water . It also reacts with alcohols and THF . The flash point is -17.5±25.9 °C .

properties

IUPAC Name

1,1,2,2-tetrafluoro-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7F4N/c1-9(2)4(7,8)3(5)6/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIRGYRZBWQFJGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7F4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00620545
Record name N,N-dimethyl-2H-perfluoroethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-Dimethyl-1,1,2,2-tetrafluoroethylamine

CAS RN

1550-50-1
Record name 1,1,2,2-Tetrafluoro-N,N-dimethylethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1550-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-dimethyl-2H-perfluoroethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00620545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethanamine, 1,1,2,2-tetrafluoro-N,N-dimethyl
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